molecular formula C13H20N2O2 B2378314 tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate CAS No. 1221341-29-2

tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate

Cat. No.: B2378314
CAS No.: 1221341-29-2
M. Wt: 236.315
InChI Key: GGISBGUWNWCRAX-UHFFFAOYSA-N
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Description

tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of propanoic acid and contains a tert-butyl ester group and a pyridin-4-ylmethylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl bromoacetate with pyridin-4-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Uniqueness

tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate (CAS 1221341-29-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a propanoate backbone, with a pyridin-4-ylmethylamino moiety. This unique structure is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound has shown inhibitory effects on kinases, which are critical in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It may modulate the activity of certain receptors, potentially affecting cellular responses to external signals.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. The following table summarizes key findings from various studies:

Modification Effect on Activity Reference
Replacement of tert-butyl groupDecreased solubility and bioavailability
Variation in pyridine substitutionAltered binding affinity to target enzymes
Changes in propanoate chain lengthImpacted metabolic stability

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant inhibition of cancer cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest potential as a lead compound for anticancer drug development .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with moderate bioavailability. Toxicology assessments revealed low cytotoxicity across various cell types, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-9-15-10-11-4-7-14-8-5-11/h4-5,7-8,15H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGISBGUWNWCRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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